BW 245C is classified under the category of prostaglandin analogs. Its primary action as a DP1 receptor agonist distinguishes it from other prostaglandins that may interact with different receptors or pathways.
The synthesis of BW 245C involves several key steps that utilize organic chemistry techniques to construct its molecular framework. The synthesis typically begins with the preparation of a suitable precursor compound, followed by specific reactions that introduce functional groups characteristic of BW 245C.
One common synthetic route involves:
The synthesis can be optimized for yield and purity through various modifications in reaction conditions, such as temperature, solvent choice, and reaction time .
BW 245C has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C19H24O4, indicating a significant number of carbon and oxygen atoms that suggest potential interactions with biological targets.
BW 245C participates in various chemical reactions that are pertinent to its function as a receptor agonist. These reactions may include:
The stability of BW 245C under physiological conditions is crucial for its efficacy. Studies have shown that it maintains structural integrity while interacting with target receptors, which is essential for sustained biological activity .
The mechanism of action for BW 245C primarily involves its binding to the DP1 receptor, which activates intracellular signaling pathways leading to various physiological responses. Upon binding:
Research indicates that BW 245C can reduce allergic airway responses in animal models, highlighting its potential therapeutic applications in treating asthma and allergic conditions .
Relevant analyses confirm these properties through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring quality control in research applications .
BW 245C is primarily used in scientific research focused on:
The compound's ability to selectively activate the DP1 receptor makes it a valuable tool for researchers studying prostaglandin pathways and their implications in health and disease .
BW 245C (5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin) is a synthetic hydantoin derivative designed as a potent and selective agonist for the prostaglandin D2 (PGD2) DP1 receptor. Cryo-EM studies reveal that BW 245C binds within the orthosteric pocket of the human DP1 receptor, stabilizing an active conformation through interactions with transmembrane helices 3, 5, and 7. This binding facilitates coupling with the Gαs protein, triggering intracellular cAMP accumulation [2] [10].
Ligand affinity profiling demonstrates BW 245C’s exceptional selectivity for DP1 over other prostanoid receptors. Competitive binding assays yield a dissociation constant (Ki) of 250 nM for mouse DP1, with >40-fold selectivity versus mouse FP receptors and >330-fold versus human EP4 receptors [9] [10]. Functional assays in human platelets and transfected cells confirm nanomolar-range potency (EC50 = 10–50 nM) for cAMP induction via DP1, contrasting with micromolar effects on other prostanoid receptors [3] [5].
Table 1: Binding Affinity Profile of BW 245C
Receptor | Species | Ki (nM) or EC50 | Selectivity vs. DP1 |
---|---|---|---|
DP1 | Human | 38 nM (EC50, cAMP) | Reference |
DP1 | Mouse | 250 nM (Ki) | Reference |
EP2 | Human | >10,000 nM | >330-fold |
EP4 | Human | 12,600 nM | >330-fold |
FP | Mouse | 1,800 nM | 7.2-fold |
TP | Human | >10,000 nM | >260-fold |
Data compiled from [3] [9] [10]
BW A868C, a structural analogue of PGD2, is characterized as a high-affinity, competitive DP1 antagonist (pKB = 9.26 in human platelets). In glycerol-lysed human platelets, BW A868C dose-dependently inhibits BW 245C-induced adenylate cyclase activation. Schild regression analysis confirms competitive antagonism, with parallel rightward shifts in BW 245C concentration-response curves and a slope near unity [3] [5].
Notably, BW A868C only partially inhibits PGD2- or BW 245C-mediated effects in some tissues. In rabbit jugular vein, ~30% of the relaxation induced by either agonist persists even at saturating BW A868C concentrations (10 µM), suggesting activation of non-DP1 receptors (e.g., EP2) at higher agonist concentrations [3]. Similarly, in platelets, BW A868C antagonizes the primary anti-aggregatory effect of BW 245C but unmasks a secondary pro-aggregatory response mediated by non-DP receptors [5].
Table 2: Antagonism Parameters of BW A868C Against BW 245C
System | pKB | Schild Slope | Maximum Inhibition |
---|---|---|---|
Human platelet aggregation | 9.26 | 1.02 | 100% (Phase 1 only) |
Rabbit jugular vein relaxation | 9.11 | Not reported | ~70% |
Platelet adenylate cyclase | 9.11 | Not applicable | Partial (Phase 1) |
Despite its high DP1 selectivity, BW 245C exhibits species-dependent cross-reactivity:
DP1 receptor pharmacology differs markedly across species:
Table 3: Species-Specific Functional Responses to BW 245C
Species/Tissue | DP1 Effect | Non-DP1 Effect |
---|---|---|
Human platelets | Aggregation inhibition (EC50 = 38 nM) | None at ≤1 µM |
Canine proximal colon | No inhibitory Isc | EP-mediated Isc increase |
Mouse fibroblasts | Anti-proliferative (IC50 = 1.5 µM) | None detected |
Rabbit jugular vein | Relaxation (dominant) | EP2-mediated relaxation (minor) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7